molecular formula C13H21N5O2 B12911061 2-Amino-4-methoxy-N-((1-methyl-2-piperidyl)methyl)-5-pyrimidinecarboxamide CAS No. 84332-18-3

2-Amino-4-methoxy-N-((1-methyl-2-piperidyl)methyl)-5-pyrimidinecarboxamide

Cat. No.: B12911061
CAS No.: 84332-18-3
M. Wt: 279.34 g/mol
InChI Key: DNFKQVGBPQOYGM-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino and methoxy groups. The final step involves the attachment of the N-((1-methylpiperidin-2-yl)methyl) group.

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of Amino and Methoxy Groups: The amino group can be introduced via nucleophilic substitution, while the methoxy group can be added using methylation reactions.

    Attachment of N-((1-methylpiperidin-2-yl)methyl) Group: This step typically involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: A related compound with a similar pyrimidine core but different substituents.

    2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another heterocyclic compound with similar functional groups but a different ring structure.

Uniqueness

2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse scientific applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

84332-18-3

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

2-amino-4-methoxy-N-[(1-methylpiperidin-2-yl)methyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C13H21N5O2/c1-18-6-4-3-5-9(18)7-15-11(19)10-8-16-13(14)17-12(10)20-2/h8-9H,3-7H2,1-2H3,(H,15,19)(H2,14,16,17)

InChI Key

DNFKQVGBPQOYGM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CNC(=O)C2=CN=C(N=C2OC)N

Origin of Product

United States

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